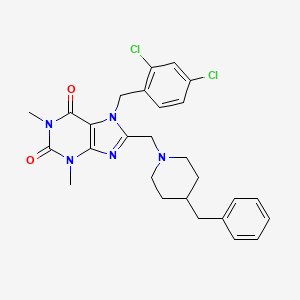

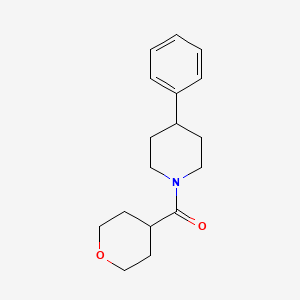

2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chlorophenol is an organic compound with the formula ClC6H4OH . It’s one of the monochlorophenols and has few applications, aside from occasional use as a disinfectant . Pyrrolidine is a cyclic amine, and its structure is embedded in many natural alkaloids.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl” would depend on its specific structure. For instance, 2-Chlorophenol has properties such as a boiling point and vapor pressure .Scientific Research Applications

Synthesis and Receptor Binding Studies

- Sigma Receptor Ligands : A novel class of sigma ligands derived from 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine (3) showed subnanomolar affinity for the sigma receptor, outperforming parent compounds in receptor binding affinity. This discovery highlights the compound's potential as a base for exploring the functional role of sigma receptors and developing new therapeutic agents (de Costa et al., 1992).

Novel Polyamines and Sigma Receptor Selectivity

- Sigma-1 and Sigma-2 Receptor Subtypes : The development of polyamines based on 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine (3) exhibited distinct binding characteristics at sigma-1 and sigma-2 receptor subtypes, allowing for structural variation while retaining nanomolar affinity. This supports the pharmacological distinction between sigma subtypes and aids in designing selective ligands for therapeutic purposes (de Costa et al., 1994).

NMDA Receptor Antagonist Properties

- Dissociative Effects : Ephenidine, a related diarylethylamine, exhibits potent NMDA receptor antagonist properties, resembling the effects of ketamine. This suggests the potential utility of similar compounds in understanding dissociative substances' pharmacological actions and developing new treatments (Kang et al., 2017).

SPECT Imaging Agents

- Sigma Binding Sites : The synthesis of iodophenyl derivatives of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine (1) for SPECT imaging indicates these compounds can label sigma 1 and sigma 2 subtypes effectively. This research underscores the compound's utility in developing diagnostic tools for sigma receptor-related pathologies (He et al., 1993).

Monoamine Oxidase Inhibition

- Neurotoxicity and Enzymatic Inhibition : The metabolism of certain pyrrolines, structurally related to 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine, by monoamine oxidase B and their role as irreversible inhibitors highlight potential avenues for investigating neuroprotective strategies and understanding neurotoxic mechanisms (Williams & Lawson, 1998).

Analytical Characterization

- Research Chemical Analysis : The comprehensive analytical characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share structural similarities with 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine, provides insight into the analytical challenges and methods for identifying and differentiating novel psychoactive substances (Dybek et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2-chlorophenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15;;/h1-2,5-6,12H,3-4,7-9,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZKYFVRLOODFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)

![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)